molecular formula C15H14BrNO3 B2956334 Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate CAS No. 1223885-01-5

Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2956334
CAS No.: 1223885-01-5
M. Wt: 336.185
InChI Key: TZZARNCRFCIPIR-UHFFFAOYSA-N
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Description

Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate ( 1223885-01-5) is a synthetic derivative of para-aminobenzoic acid (PABA), a well-established building block in medicinal chemistry . With the molecular formula C15H14BrNO3 and a molecular weight of 336.18 g/mol, this compound is supplied as a high-purity (>99%) material, certified by advanced analytical methods including HPLC, GC-MS, and NMR to ensure consistency for demanding research applications . It is specifically designed for use as a key intermediate in the synthesis and discovery of novel bioactive molecules . PABA derivatives are recognized for their structural versatility and broad biological potential, with documented activities in scientific literature including antimicrobial, anticancer, anti-Alzheimer's, and anti-inflammatory properties . The molecular structure of this compound, which incorporates a brominated phenolic ring, makes it a valuable precursor for further chemical exploration, such as in the development of Schiff bases and other hybrid compounds aimed at creating new antimicrobial and cytotoxic agents . This product is intended for use by qualified researchers in synthetic organic chemistry, medicinal chemistry, and biotechnology as a pharmaceutical intermediate or fine chemical . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZARNCRFCIPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 5-bromo-2-hydroxybenzylamine with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets. The brominated hydroxybenzyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate can be compared to several analogous compounds documented in the literature. Below is a systematic analysis:

Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate (WEFQEG)

  • Structure : Similar secondary amine linkage but lacks bromine and uses an ethyl ester instead of methyl.
  • Key Differences : The absence of bromine reduces halogen-mediated interactions (e.g., halogen bonding). Ethyl esters typically exhibit lower polarity compared to methyl esters, influencing solubility .
  • Crystallography: Forms hydrogen-bonded dimers via phenolic –OH and amine groups, creating layered structures. This contrasts with the brominated analogue, where bromine may introduce steric hindrance or alter packing motifs .

Ethyl 4-[(3,5-Di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV)

  • Structure: Features bulky tert-butyl groups at the 3- and 5-positions of the phenolic ring.
  • This contrasts with the brominated compound, where bromine’s electronegativity may direct electrophilic substitution reactions .

Methyl 5-Bromo-2-[methyl(methylsulfonyl)amino]benzoate

  • Structure : Replaces the hydroxybenzylamine group with a methylsulfonyl-substituted amine.
  • Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, altering electronic properties and hydrogen-bonding capacity. Crystallographic studies reveal centrosymmetric dimers via weak C–H⋯O interactions, distinct from the hydroxybenzylamine derivative’s hydrogen-bonding networks .

Methyl 4-(Acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate

  • Structure: Contains multiple halogen substituents (Br, Cl) and an acetylated amino group.
  • Key Differences: The acetylamino group reduces basicity compared to the free amine in the target compound. Additional halogens enhance molecular weight and may improve antimicrobial activity, as seen in related halogenated benzoates .

Methyl 5-Bromo-2-[(4-methoxybenzyl)amino]benzoate

  • Structure : Substitutes the 2-hydroxy group with a methoxy group.
  • Key Differences: Methoxy groups are less acidic than phenolic –OH, reducing hydrogen-bond donor capacity. This modification could impact solubility and intermolecular interactions in solid-state structures .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference ID
This compound C₁₅H₁₃BrNO₃ 5-Br, 2-OH, methyl ester Discontinued; halogenated intermediate
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate C₁₆H₁₇NO₃ 2-OH, ethyl ester Layered H-bonded crystals
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate C₂₄H₃₁NO₃ 3,5-di-tert-butyl, 2-OH, ethyl ester Enhanced lipophilicity
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate C₁₀H₁₂BrNO₄S 5-Br, methylsulfonylamide, methyl ester Weak dimeric interactions
Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate C₁₁H₁₀BrClNO₄ 3-Br, 5-Cl, acetylated amino, 2-OH Antimicrobial potential
Methyl 5-bromo-2-[(4-methoxybenzyl)amino]benzoate C₁₆H₁₆BrNO₃ 5-Br, 4-OCH₃, methyl ester Reduced H-bonding capacity

Research Findings and Implications

  • Hydrogen Bonding vs. Halogen Interactions: The phenolic –OH in this compound enables stronger hydrogen bonding compared to methoxy or sulfonyl analogues, which may enhance crystal stability .
  • Bioactivity Trends : Halogenation (Br, Cl) correlates with improved bioactivity in antimicrobial and anti-inflammatory contexts, as observed in related compounds .
  • Synthetic Flexibility : The secondary amine group allows for further derivatization (e.g., acetylation, sulfonylation), enabling tailored physicochemical properties .

Biological Activity

Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate, a compound characterized by its unique structure and potential biological activities, has garnered attention in medicinal chemistry. This article delves into its biological activity, exploring research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H14BrNO3
  • Molecular Weight : 336.18 g/mol

The compound features a benzoate moiety linked to a bromo-substituted phenolic structure, which may enhance its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study involving various derivatives demonstrated that modifications could enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests potential in modulating inflammatory pathways. A related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 cells by downregulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This was achieved through inhibition of the NF-kB signaling pathway and mitogen-activated protein kinases (MAPKs) .

Cytotoxicity Studies

In vitro studies have indicated that certain derivatives maintain low cytotoxicity while exhibiting effective antiviral activity against Hepatitis B virus (HBV) replication. The selectivity index (SI) values for these compounds were favorable, suggesting their potential as therapeutic agents with minimal side effects .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes, similar to other benzoate derivatives.
  • Modulation of Signaling Pathways : By interfering with NF-kB and MAPK pathways, it can reduce the expression of inflammatory mediators.
  • Antimicrobial Action : The presence of the bromo group may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against MRSA; modifications enhance activity
Anti-inflammatoryInhibits LPS-induced cytokine production
CytotoxicityLow cytotoxicity with effective antiviral activity

Detailed Research Findings

  • Antimicrobial Efficacy : A study tested various derivatives against a panel of bacterial strains, revealing that modifications to the benzene ring significantly improved antimicrobial potency.
  • Inflammation Modulation : In RAW 264.7 cells treated with LPS, the compound reduced the expression levels of iNOS and COX-2, indicating its potential as an anti-inflammatory agent .
  • Antiviral Activity : Compounds similar to this compound showed promising results in inhibiting HBV replication, with EC50 values indicating effective viral suppression without significant cytotoxicity .

Q & A

(Basic) What synthetic strategies are recommended for preparing Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate?

Answer:
A multi-step synthesis is typically employed:

Intermediate preparation : React 5-bromo-2-hydroxybenzaldehyde with an amine source to form 5-bromo-2-hydroxybenzylamine.

Coupling : Condense the amine intermediate with methyl 4-aminobenzoate under reflux in a polar aprotic solvent (e.g., DMF or THF) using coupling agents like EDCI/HOBt or DCC.

Purification : Crystallize the product using solvent mixtures (e.g., ethanol/water) to remove unreacted starting materials .
Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

(Basic) How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Use a combination of techniques:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxy and amino protons) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight.
  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement and ORTEP-3 for visualization ) resolves bond angles and torsional strain.
    Note : Compare experimental NMR shifts with computational predictions (e.g., DFT) for validation .

(Advanced) How can crystallographic data contradictions (e.g., thermal displacement outliers) be resolved during structure refinement?

Answer:

Check for twinning : Use SHELXL’s TWIN/BASF commands to model twinning effects .

Disorder modeling : Split occupancy for disordered atoms and refine using PART instructions in SHELXL.

Validation tools : Cross-reference with PLATON’s ADDSYM to detect missed symmetry .
Example : In related benzoate derivatives, anisotropic displacement parameters (ADPs) for bromine atoms often require constrained refinement due to heavy-atom effects .

(Advanced) What experimental design principles optimize reaction yield and purity?

Answer:

  • Solvent selection : Use DMF for high solubility of intermediates but switch to ethanol for crystallization to reduce polar byproducts .
  • Temperature control : Maintain reflux at 80–100°C during coupling to balance reaction rate and decomposition .
  • Catalyst screening : Test Pd-based catalysts for potential C–N coupling improvements (e.g., Buchwald-Hartwig conditions) .
    Data-driven approach : Apply Design of Experiments (DoE) to systematically vary molar ratios, solvents, and catalysts .

(Basic) Which analytical methods are critical for assessing purity and stability?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities; mobile phase = acetonitrile/water (70:30) .
  • Thermal analysis : DSC/TGA to identify decomposition points and polymorphic transitions.
  • Stability testing : Accelerated aging studies (40°C/75% RH) with periodic HPLC monitoring .

(Advanced) How to analyze hydrogen-bonding networks in the crystal lattice?

Answer:

Generate CIF files : Refine X-ray data using SHELXL to obtain .cif files .

Software analysis : Use Mercury (CCDC) to visualize and quantify H-bond distances/angles.

Topology maps : Construct Hirshfeld surfaces to identify dominant interactions (e.g., O–H···O vs. N–H···Br) .
Case study : In methyl 5-bromo-2-hydroxybenzoate derivatives, intramolecular H-bonds between hydroxy and ester groups stabilize planar conformations .

(Advanced) How to address low reproducibility in coupling reactions?

Answer:

  • Moisture control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the amine intermediate .
  • Stoichiometry calibration : Pre-activate the amine with a base (e.g., triethylamine) to enhance nucleophilicity .
  • Byproduct analysis : Characterize side products via LC-MS to identify competing pathways (e.g., over-alkylation) .

(Basic) What computational tools predict spectroscopic properties for validation?

Answer:

  • NMR prediction : Use ACD/Labs or Gaussian DFT calculations to simulate ¹H/¹³C shifts and compare with experimental data .
  • IR spectroscopy : Compute vibrational modes (e.g., carbonyl stretches) using ORCA or NWChem .

(Advanced) How to resolve discrepancies between theoretical and experimental NMR data?

Answer:

Solvent effects : Include solvent models (e.g., PCM in Gaussian) to account for polarity-induced shifts .

Conformational sampling : Use molecular dynamics (MD) to explore rotamer populations affecting chemical shifts.

Cross-validation : Compare with structurally analogous compounds (e.g., methyl 3-bromo-4-hydroxybenzoate ).

(Advanced) What strategies enhance crystallinity for X-ray studies?

Answer:

  • Solvent screening : Test slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to grow larger crystals .
  • Seeding : Introduce microcrystals from prior batches to induce controlled nucleation.
  • Temperature gradients : Use gradient cooling (e.g., 4°C to RT) to reduce lattice defects .

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